Home > Products > Screening Compounds P143732 > 4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one - 618877-25-1

4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Catalog Number: EVT-2498030
CAS Number: 618877-25-1
Molecular Formula: C23H15ClN2O5
Molecular Weight: 434.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Curcumin Analogues as DYRK2 Inhibitors

2‐[2‐(1‐methylpyrazol‐4‐yl)ethyl]‐1H,5H,6H,7H,8H‐imidazo[4,5‐c]azepin‐4‐one (Molport-035-369-361)

  • Compound Description: This compound was identified as a potential DYRK2 inhibitor through pharmacophore modeling, molecular docking, molecular dynamics simulation, and ADME prediction. []

Methyl 4‐(3‐hydroxy‐1,2‐oxazol‐5‐yl)piperidine‐1‐carboxylate (Molport-000-004-273)

  • Compound Description: Similar to the previous compound, this molecule emerged as a potential DYRK2 inhibitor from the same virtual screening study. []

(1S)‐1‐[5‐(furan‐3‐carbonyl)‐4H,6H,7H‐pyrazolo[1,5‐a]pyrazin‐2‐yl]ethanol (MolPort-035-585-822)

  • Compound Description: Identified alongside the previous two compounds, this molecule represents another potential DYRK2 inhibitor discovered through the virtual screening approach. []

GPR17 Activators

3-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile

  • Compound Description: This compound was identified as one of seven exogenous activators of GPR17. []

4-(4-fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

  • Compound Description: This compound was identified as one of seven exogenous activators of GPR17. []

({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine

  • Compound Description: This compound was identified as one of seven exogenous activators of GPR17. []

N,N-dimethyl-6-[(5-phenyl-1,3-oxazol-2-yl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine

  • Compound Description: This compound was identified as one of seven exogenous activators of GPR17. []

4-phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol

  • Compound Description: This compound was identified as one of seven exogenous activators of GPR17. []

2-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

  • Compound Description: This compound was identified as one of seven exogenous activators of GPR17. []

2,6,6-trimethyl-N-({2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

  • Compound Description: This compound was identified as one of seven exogenous activators of GPR17. []

Pyrroledione Derivatives

Isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates (Ia-Ic)

  • Compound Description: These compounds are precursors in the synthesis of isopropyl 1-aryl-2-hydroxy-4,5-dioxo-3-[phenyl(arylamino)methylene]pyrrolidine-2-carboxylates (IIIa-IIIj) via a pyrroledione-pyrroledione recyclization reaction with aromatic amines. []

Isopropyl 1-aryl-2-hydroxy-4,5-dioxo-3-[phenyl(arylamino)methylene]pyrrolidine-2-carboxylates (IIIa-IIIj)

  • Compound Description: These compounds are formed via the pyrroledione-pyrroledione recyclization reaction of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with aromatic amines. []

Cannabiside B (3-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-hydroxyfuran-2(5H)-one)

  • Compound Description: Isolated from Senecio cannabifolius, this compound exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Cannabiside C (8,10-dihydroxy-7-(hydroxymethyl)-4-methyl-1,6-dioxaspiro[4.5]dec-3-en-2-one)

  • Compound Description: This compound, also isolated from Senecio cannabifolius, displayed antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Cannabiloid B (6-(1,2-dihydroxy-ethyl)-3-[3-(3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxy-pyrrol-2-ylidene]-4-hydroxy-tetrahydro-pyran-2-one)

  • Compound Description: Isolated from Senecio cannabifolius, this compound demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Cannabilactone A (5-hydroxy-3-{[5-(hydroxylmethyl)furan-2-yl]methylene}benzofuran-2(3H)-one)

  • Compound Description: This compound, isolated from Senecio cannabifolius, showed antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Dexamethasone

  • Compound Description: Dexamethasone, a glucocorticoid, was found to rapidly stimulate Mrp2-mediated transport in killifish renal proximal tubules. This effect was attributed to a nongenomic mechanism involving the glucocorticoid receptor (GR), c-Met, and MEK1/2. []

Cortisol

  • Compound Description: Cortisol, another glucocorticoid, also stimulated Mrp2-mediated transport in the study. []

Triamcinolone Acetonide

  • Compound Description: Similar to dexamethasone and cortisol, triamcinolone acetonide, a glucocorticoid, enhanced Mrp2-mediated transport. []

Mifepristone

  • Compound Description: Mifepristone, a glucocorticoid receptor (GR) antagonist, blocked the stimulatory effects of dexamethasone, cortisol, and triamcinolone acetonide on Mrp2-mediated transport. []

Hepatocyte Growth Factor (HGF)

  • Compound Description: HGF, an endogenous ligand for the c-Met receptor tyrosine kinase, stimulated Mrp2-mediated transport in the study. This effect was reversed by a specific c-Met inhibitor. []

Cannabinoid Receptor Ligands

  • Compound Description: SR 141716A is a known cannabinoid antagonist with a higher affinity for the CB1 receptor compared to the CB2 receptor. []
Overview

4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by its IUPAC name, features a unique combination of functional groups that may contribute to its biological activity. Its molecular formula is C23H15ClN2O5, and it has a molecular weight of approximately 434.83 g/mol.

Source

The compound is primarily sourced from chemical suppliers specializing in research-grade chemicals, such as BenchChem and EvitaChem, which offer it for non-human research purposes. It is not approved for therapeutic or veterinary use and is typically utilized in laboratory settings to explore its properties and potential applications in drug development.

Classification

This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements. It incorporates a benzofuran moiety, a pyrrole ring, and an isoxazole group, making it a versatile structure for various chemical reactions and biological interactions.

Synthesis Analysis

Methods

The synthesis of 4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be approached through several methods involving multi-step organic reactions. Common techniques may include:

  1. Condensation Reactions: The initial steps often involve the condensation of benzofuran derivatives with carbonyl compounds to form the benzofuran-2-carbonyl moiety.
  2. Formation of Isoxazole: The introduction of the 5-methylisoxazole group can be achieved through cyclization reactions involving appropriate precursors.
  3. Pyrrole Formation: The pyrrole ring can be synthesized via cyclization methods that involve amino acids or derivatives that can provide the necessary nitrogen atom.
  4. Functional Group Modifications: Subsequent modifications may include hydroxylation and chlorination to introduce the desired functional groups at specific positions on the molecule.

Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) are crucial for optimizing yields and purity during synthesis.

Molecular Structure Analysis

Structure

The structure of 4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be represented as follows:

  • Molecular Formula: C23H15ClN2O5
  • Molecular Weight: 434.83 g/mol
  • InChI Key: CKBMRUVXIVHHLM-UHFFFAOYSA-N
  • SMILES Representation: CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Cl

Data

The compound's structural data indicates multiple functional groups that enhance its reactivity and interaction potential with biological targets. The presence of chlorine in the phenyl group suggests increased lipophilicity, which may influence its bioavailability.

Chemical Reactions Analysis

Reactions

4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorinated phenyl group may undergo nucleophilic substitution reactions under appropriate conditions.
  2. Esterification: Hydroxyl groups can react with carboxylic acids to form esters.
  3. Reduction Reactions: The carbonyl groups present in the structure can be reduced to alcohols or amines depending on the reducing agent used.

These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in potential applications.

Mechanism of Action

Process

The mechanism of action for 4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is not fully elucidated but likely involves interaction with specific biological targets:

  1. Enzyme Inhibition: Compounds with similar structures have been studied for their ability to inhibit enzymes such as phosphodiesterases or kinases, potentially leading to therapeutic effects.
  2. Receptor Binding: The structural features may allow binding to various receptors, influencing signaling pathways involved in disease processes.

Data from pharmacological studies would be necessary to confirm these mechanisms and elucidate specific interactions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one are essential for understanding its behavior in different environments:

Chemical Properties

Chemical properties include stability under various conditions, reactivity towards nucleophiles/electrophiles, and thermal stability. These properties determine how the compound can be handled in laboratory settings and its potential degradation pathways.

Applications

Scientific Uses

4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one has several promising applications in scientific research:

  1. Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.
  2. Biological Studies: Used as a tool compound to study biological pathways or enzyme functions due to its potential inhibitory effects.
  3. Chemical Biology: Investigated for its interactions with biomolecules, contributing to our understanding of molecular biology.

Research on this compound continues to evolve as scientists explore its full potential in medicinal chemistry and pharmacology.

Properties

CAS Number

618877-25-1

Product Name

4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3-chlorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

Molecular Formula

C23H15ClN2O5

Molecular Weight

434.83

InChI

InChI=1S/C23H15ClN2O5/c1-12-9-18(25-31-12)26-20(14-6-4-7-15(24)10-14)19(22(28)23(26)29)21(27)17-11-13-5-2-3-8-16(13)30-17/h2-11,20,28H,1H3

InChI Key

CKBMRUVXIVHHLM-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.